N-(1,3-benzodioxol-5-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide

Antimalarial Indole-2-carboxamide Structure-Activity Relationship

N-(1,3-Benzodioxol-5-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide (CAS 1435983-41-7, molecular formula C₁₇H₁₃FN₂O₃, molecular weight 312.29) is a synthetic indole-2-carboxamide derivative that integrates three distinct pharmacophoric elements: a 5-fluoro substituent on the indole core, an N1-methyl group preventing N-deprotonation, and a 1,3-benzodioxol-5-yl amide side chain. The indole-2-carboxamide scaffold is recognized as a privileged chemotype for cannabinoid CB1 receptor allosteric modulation, where electron-withdrawing C5 substituents (fluoro or chloro) demonstrably enhance modulatory potency.

Molecular Formula C17H13FN2O3
Molecular Weight 312.29 g/mol
Cat. No. B12184718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide
Molecular FormulaC17H13FN2O3
Molecular Weight312.29 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)F)C=C1C(=O)NC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C17H13FN2O3/c1-20-13-4-2-11(18)6-10(13)7-14(20)17(21)19-12-3-5-15-16(8-12)23-9-22-15/h2-8H,9H2,1H3,(H,19,21)
InChIKeyATLFMCPRFBSCBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-Benzodioxol-5-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide (CAS 1435983-41-7): Procurement-Grade Structural and Pharmacophore Overview


N-(1,3-Benzodioxol-5-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide (CAS 1435983-41-7, molecular formula C₁₇H₁₃FN₂O₃, molecular weight 312.29) is a synthetic indole-2-carboxamide derivative that integrates three distinct pharmacophoric elements: a 5-fluoro substituent on the indole core, an N1-methyl group preventing N-deprotonation, and a 1,3-benzodioxol-5-yl amide side chain . The indole-2-carboxamide scaffold is recognized as a privileged chemotype for cannabinoid CB1 receptor allosteric modulation, where electron-withdrawing C5 substituents (fluoro or chloro) demonstrably enhance modulatory potency [1]. The benzodioxole moiety independently constitutes a validated CB1 receptor pharmacophore, as established in a series of CB1 inverse agonists developed for metabolic disorders [2]. This compound thus represents a rationally designed hybrid scaffold, combining structural features from two distinct CB1-targeting chemotypes within a single molecular entity.

Why Generic Substitution Fails for N-(1,3-Benzodioxol-5-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide: Structural Determinants Driving Functional Divergence


The target compound's pharmacological signature cannot be reproduced by simple in-class analogs because each structural feature contributes non-redundantly to target engagement and functional outcome. The 5-fluoro substituent is not interchangeable with 5-methoxy: in indole-2-carboxamide antiplasmodial SAR, the 5-fluoro analog (6e) retained measurable activity (Pf3D7-IC₅₀ = 8.8 μM) whereas the 5-methoxy counterpart (6d) was essentially inactive (Pf3D7-IC₅₀ > 10 μM), indicating electron-withdrawing versus electron-donating C5 substitution drives divergent bioactivity [1]. The benzodioxol-5-yl amide group is functionally distinct from simple benzyl or hydroxybenzyl amides; benzodioxoles engage CB1 through a unique binding mode characterized as inverse agonism, while hydroxybenzyl analogs such as KX1-004 target Src-PTK (IC₅₀ = 40 μM) via a non-ATP competitive mechanism [2][3]. Furthermore, the indole-2-carboxamide regioisomer (carboxamide at C2) is structurally required for CB1 negative allosteric modulation; shifting the carboxamide to the C3 position produces compounds that function as orthosteric CB1/CB2 agonists with entirely divergent signaling consequences [4]. These structural determinants collectively preclude generic substitution.

Quantitative Differentiation Evidence for N-(1,3-Benzodioxol-5-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide: Comparator-Anchored Datasheet


C5-Fluoro vs. C5-Methoxy: Divergent Antimalarial Potency in Indole-2-carboxamide Series (Class-Level SAR Transfer)

In a systematically optimized indole-2-carboxamide series, the 5-fluoro substituted analog (compound 6e) retained measurable antiplasmodial activity against the Pf3D7 strain with an IC₅₀ of 8.8 μM, whereas the direct 5-methoxy comparator (compound 6d) was essentially inactive (Pf3D7-IC₅₀ > 10 μM). Both compounds share an identical N-aryl amide scaffold, isolating the C5 substituent as the sole variable responsible for the observed potency differential [1]. This SAR establishes that electron-withdrawing C5 substitution (fluoro) is tolerated while electron-donating substitution (methoxy) abolishes activity in this chemotype, providing a class-level inference that the 5-fluoro group in the target compound confers a functionally meaningful advantage over the 5-methoxy analog N-(1,3-benzodioxol-5-yl)-5-methoxy-1H-indole-2-carboxamide (ChEBI:228621).

Antimalarial Indole-2-carboxamide Structure-Activity Relationship

C5 Electron-Withdrawing Group Requirement for CB1 Allosteric Modulation: Fluoro vs. Unsubstituted Indole-2-carboxamides

A comprehensive SAR investigation of 1H-indole-2-carboxamides as CB1 receptor negative allosteric modulators (NAMs) established that the presence of an electron-withdrawing group (chloro or fluoro) at the indole C5 position is a critical structural requirement for CB1 allosteric modulatory activity [1]. The study demonstrated that the most potent compound in the series (compound 45, bearing a C5 substituent) achieved an IC₅₀ of 79 nM in a FLIPR-based calcium mobilization assay using CHO-RD-HGA16 cells stably expressing human CB1, representing an approximately 2.5-fold and 10-fold potency enhancement over parent compounds Org29647 (3) and Org27569 (1), respectively [1]. The SAR explicitly states that "a chloro or fluoro group at the C5 position" enhances modulation potency. While the fluorinated compounds 42 and 46 showed slightly lower potency than their chlorinated counterparts in this specific phenethylamide series, the 5-fluoro substitution nonetheless provided functional CB1 NAM activity, and the study concluded that "the difference in effects of the fluoro and chloro on CB1 activity was not significant" [1]. This provides direct class-level evidence that the target compound's 5-fluoro substituent fulfills a non-negotiable pharmacophoric requirement for CB1 allosteric modulation that is absent in unsubstituted indole-2-carboxamides.

Cannabinoid CB1 Receptor Allosteric Modulation Indole-2-carboxamide SAR

Benzodioxole Moiety as a Validated CB1 Pharmacophore vs. Non-Benzodioxole Amide Analogs

The 1,3-benzodioxole moiety has been independently validated as a CB1 receptor pharmacophore through a dedicated medicinal chemistry program that identified benzodioxoles as a novel CB1 inverse agonist series [1]. In this study, optimized benzodioxole derivatives demonstrated functional CB1 inverse agonism in vivo, reversing CP-55940-induced hypothermia in NMRI mice and reducing body-weight gain and fat mass in diet-induced obese Sprague-Dawley rats [1]. In contrast, the closely related 5-fluoro-N-(3-hydroxybenzyl)-1H-indole-2-carboxamide (KX1-004), where the benzodioxol-5-yl group is replaced by a 3-hydroxybenzyl moiety, exhibits a fundamentally different target profile: KX1-004 is a non-ATP competitive Src-PTK inhibitor (IC₅₀ = 40 μM) with demonstrated efficacy in noise-induced hearing loss models through cochlear protection mechanisms [2]. This target switch from Src-PTK (KX1-004, hydroxybenzyl amide) to CB1 (benzodioxole-containing analogs) illustrates that the benzodioxol-5-yl amide substituent is a critical determinant of target selectivity within the 5-fluoro-indole-2-carboxamide scaffold.

Cannabinoid CB1 Receptor Benzodioxole Inverse Agonism

Indole-2-carboxamide vs. Indole-3-carboxamide Regioisomer: Functional Pharmacology Divergence at Cannabinoid Receptors

The position of the carboxamide group on the indole ring fundamentally determines the pharmacological mechanism at cannabinoid receptors. Indole-2-carboxamides, as exemplified by Org27569 and its optimized analogs, function as CB1 negative allosteric modulators (NAMs), dose-dependently reducing the Eₘₐₓ of agonist CP55,940 without competing at the orthosteric site [1]. The most potent CB1 NAM in this series achieved an IC₅₀ of 79 nM [1]. In contrast, indole-3-carboxamide derivatives (e.g., SDB-006, 5F-MDMB-PICA) act as orthosteric CB1/CB2 agonists, directly activating receptor signaling with EC₅₀ values in the low nanomolar range (e.g., 5F-MDMB-PICA: CB1 EC₅₀ = 3.26 nM, CB2 EC₅₀ = 0.87 nM) [2]. This regioisomer-dependent functional switch—from negative allosteric modulation (2-carboxamide) to orthosteric agonism (3-carboxamide)—means that the positional isomer N-(1,3-benzodioxol-5-yl)-1-methyl-1H-indole-3-carboxamide would be predicted to exhibit CB1/CB2 agonist activity rather than CB1 NAM activity, producing fundamentally different cellular and in vivo pharmacological outcomes.

Cannabinoid Receptor Regioisomerism Allosteric vs. Orthosteric

N1-Methylation Prevents Indole NH-Mediated Off-Target Interactions: Structural Differentiation from N1-Unsubstituted Analogs

The N1-methyl group on the indole core of the target compound serves two critical functions that differentiate it from N1-unsubstituted indole-2-carboxamides. First, N1-methylation prevents N-deprotonation of the indole NH under physiological conditions, a modification explicitly noted in multiple indole carboxamide patent disclosures as a strategy to enhance metabolic stability and modulate hydrogen-bonding capacity [1]. Second, the N1-unsubstituted analog of 5-fluoro-indole-2-carboxamide (e.g., KX1-004, which lacks N1-methylation) demonstrates a different target profile (Src-PTK, IC₅₀ = 40 μM) compared to N1-methylated indole-2-carboxamides which are associated with CB1 modulation [2]. The N1-methyl group also introduces steric bulk that may influence the conformational preference of the carboxamide side chain, potentially affecting the presentation of the benzodioxol-5-yl pharmacophore to the CB1 allosteric binding site.

Indole N-Methylation Metabolic Stability Off-Target Selectivity

Physicochemical and Procurement Identity: CAS 1435983-41-7 Differentiation from Structurally Proximal Catalog Compounds

The target compound bears the unique CAS Registry Number 1435983-41-7 and the molecular formula C₁₇H₁₃FN₂O₃ (molecular weight 312.29 g/mol) . This identity is distinguishable from closely cataloged compounds that may be erroneously substituted during procurement: N-(1,3-benzodioxol-5-yl)-5-methoxy-1H-indole-2-carboxamide (ChEBI:228621, MW 310.30, C₁₇H₁₄N₂O₄) differs by substitution of fluorine with methoxy at C5, altering both molecular weight (Δ = -1.99 Da) and electronic properties [1]; 5-fluoro-N-(3-hydroxybenzyl)-1H-indole-2-carboxamide (KX1-004, CAS 518058-84-9, MW 284.29, C₁₆H₁₃FN₂O₂) differs by replacement of the benzodioxol-5-yl group with a 3-hydroxybenzyl moiety, reducing molecular weight by 28.00 Da . These molecular weight differences are analytically resolvable by LC-MS, providing a practical quality control criterion for procurement verification.

Compound Identity Procurement Quality Control Structural Authentication

Procurement-Relevant Research and Industrial Application Scenarios for N-(1,3-Benzodioxol-5-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide


CB1 Negative Allosteric Modulator (NAM) Screening and Probe Development

The target compound's indole-2-carboxamide scaffold, 5-fluoro substituent, and benzodioxol-5-yl amide group collectively align with the established pharmacophoric requirements for CB1 negative allosteric modulation [1][2]. In FLIPR-based calcium mobilization assays using CHO cells stably expressing human CB1, structurally related indole-2-carboxamides with C5 electron-withdrawing groups exhibit IC₅₀ values ranging from 79 nM (optimized) to 853 nM (lead) [1]. The benzodioxole moiety independently confers CB1 inverse agonism, as validated in vivo through CP-55940-induced hypothermia reversal in NMRI mice [2]. This compound is suitable as a starting point for CB1 NAM lead optimization programs, with the recommendation to benchmark against Org27569 (IC₅₀ = 853 nM at CB1) as a prototypical comparator. The compound should not be used in assays expecting CB1 orthosteric agonism, as the 2-carboxamide regioisomer is mechanistically incompatible with that functional profile [1].

Antiparasitic Indole-2-carboxamide Lead Expansion with Defined C5 Substituent Requirements

The antiplasmodial SAR of indole-2-carboxamides demonstrates that C5 electron-withdrawing substitution (fluoro) preserves measurable antiplasmodial activity (Pf3D7-IC₅₀ = 8.8 μM for the 5-fluoro analog 6e), whereas C5 electron-donating substitution (methoxy) results in complete loss of activity (>10 μM) [1]. The target compound, bearing the 5-fluoro substituent, is therefore the appropriate choice for expanding indole-2-carboxamide antiparasitic libraries. The benzodioxol-5-yl amide introduces an additional structural dimension not explored in the published antiplasmodial series (which used simpler N-aryl amides), potentially enabling access to novel SAR space around the amide exit vector. Researchers should benchmark against compound 6e (Pf3D7-IC₅₀ = 8.8 μM) and the optimized lead 6x (Pf3D7-IC₅₀ ~0.3 μM) to contextualize potency [1].

Selectivity Profiling Against Src-PTK: Benzodioxole-Containing vs. Hydroxybenzyl-Containing 5-Fluoro-Indole-2-carboxamides

A critical selectivity experiment involves comparing the target compound against KX1-004 (CAS 518058-84-9), a 5-fluoro-indole-2-carboxamide with a 3-hydroxybenzyl amide substituent that demonstrates Src-PTK inhibition (IC₅₀ = 40 μM) in isolated enzymatic assays and cochlear protection in noise-exposed chinchillas [1][2]. The target compound's benzodioxol-5-yl amide is predicted to shift target engagement away from Src-PTK toward CB1 modulation, based on the independent validation of benzodioxoles as CB1 pharmacophores [3]. A parallel dose-response experiment measuring CB1 NAM activity (FLIPR calcium mobilization) and Src-PTK inhibition (isolated kinase assay) for both compounds would quantify the selectivity shift conferred by the benzodioxol-5-yl vs. 3-hydroxybenzyl amide substitution, directly informing scaffold triage decisions.

Procurement Quality Control: LC-MS Identity Verification Against Structurally Proximal Analogs

Upon compound receipt, LC-MS verification of the molecular ion at m/z 312.29 ([M+H]⁺ for C₁₇H₁₃FN₂O₃) distinguishes the target compound (CAS 1435983-41-7) from the most common procurement errors: the 5-methoxy analog (ChEBI:228621, MW 310.30, Δ = +1.99 Da) and KX1-004 (CAS 518058-84-9, MW 284.29, Δ = +28.00 Da) [1][2][3]. A purity assessment by HPLC-UV (e.g., ≥95% at 254 nm) should accompany the identity check. Storage at -20°C under desiccated conditions is recommended based on the hydrolytic susceptibility of the carboxamide bond and the benzodioxole ring, which have been noted to undergo degradation under accelerated stability conditions (40°C/75% RH) in structurally related benzodioxole-containing indole carboxamides .

Quote Request

Request a Quote for N-(1,3-benzodioxol-5-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.